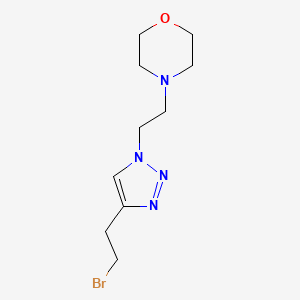

4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine

Description

4-(2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine is a heterocyclic compound featuring a morpholine ring linked via an ethyl chain to a 1,2,3-triazole moiety substituted with a bromoethyl group.

Properties

Molecular Formula |

C10H17BrN4O |

|---|---|

Molecular Weight |

289.17 g/mol |

IUPAC Name |

4-[2-[4-(2-bromoethyl)triazol-1-yl]ethyl]morpholine |

InChI |

InChI=1S/C10H17BrN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2 |

InChI Key |

DIXAUFKOCKIKIH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C=C(N=N2)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Bromoethyl Group: The triazole ring is then reacted with 2-bromoethanol under basic conditions to introduce the bromoethyl group.

Attachment to the Morpholine Ring: Finally, the bromoethyl-triazole intermediate is reacted with morpholine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The morpholine ring can be oxidized to form N-oxides.

Reduction: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: Substituted morpholine derivatives.

Oxidation: Morpholine N-oxides.

Reduction: Reduced triazole derivatives.

Scientific Research Applications

4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of triazole-containing compounds on biological systems.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The bromoethyl group enables nucleophilic substitution (e.g., with amines or thiols), whereas phenyl or estradiol substituents prioritize aromatic or bioactive interactions .

- Synthesis : While 3v is synthesized via base-mediated alkylation , the target compound likely requires copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,4-triazole formation, as seen in estradiol derivatives .

- Coordination Chemistry : MEHHEO demonstrates that morpholine-triazole frameworks can stabilize transition metals, suggesting the bromoethyl analog could serve as a ligand precursor after bromine substitution .

Regioselectivity and Structural Stability

- Triazole Substitution : The target compound’s 1,4-disubstituted triazole contrasts with N2-substituted triazoles like 3v, which are synthesized under DBU-mediated conditions . Regioselectivity impacts electronic properties and hydrogen-bonding capacity.

- Stability Issues : The discontinued status of the bromoethyl derivative may relate to bromine’s lability or challenges in purification compared to phenyl or pyridyl analogs.

Pharmacological and Material Science Potential

- Drug Conjugation : The estradiol-triazole derivative highlights the utility of triazoles in bioactive molecule conjugation . The bromoethyl-morpholine compound could similarly act as a linker for prodrugs.

- Material Science: MEHHEO’s Cu(II) coordination suggests applications in catalysis or metallodrug design .

Biological Activity

The compound 4-(2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine is a triazole derivative with potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The compound features a morpholine ring linked to a triazole moiety via a bromoethyl group. The presence of the triazole ring is significant as it enhances the compound's interaction with biological targets.

Biological Activity Overview

Triazole derivatives have been extensively studied for their biological activities. The specific activities of 4-(2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine include:

- Antimicrobial Activity : Triazoles are known to exhibit significant antimicrobial properties. They can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Research indicates that triazole derivatives can induce cytotoxic effects against cancer cell lines by inhibiting specific enzymes such as acetylcholinesterase and disrupting cellular processes.

Antimicrobial Activity

A study conducted on related triazole compounds demonstrated that they effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentrations (MICs) were established for various pathogens, highlighting the potential of triazole derivatives in treating infections.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(2-Bromoethyl)-1H-1,2,3-triazole | 15 | E. coli |

| 4-(2-Bromoethyl)-1H-1,2,3-triazole | 20 | S. aureus |

Anticancer Activity

The anticancer potential of triazole derivatives has been evaluated through in vitro studies on various cancer cell lines. The compound exhibited cytotoxicity with IC50 values in the low micromolar range.

| Cell Line | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| HCT-116 | 1.9 | Doxorubicin (3.23) |

| MCF-7 | 2.3 | Doxorubicin (3.23) |

These results indicate that 4-(2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine could serve as a promising candidate for further development in cancer therapy.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Case Study on Antifungal Activity : A clinical trial involving patients with fungal infections showed that a triazole derivative significantly reduced infection rates compared to standard treatments.

- Case Study on Cancer Treatment : In preclinical trials, compounds similar to 4-(2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine demonstrated remarkable tumor regression in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.